molecular formula C13H8Br2O3 B15160887 Methanone, (2,4-dibromo-6-hydroxyphenyl)(2-hydroxyphenyl)- CAS No. 820243-52-5

Methanone, (2,4-dibromo-6-hydroxyphenyl)(2-hydroxyphenyl)-

Cat. No.: B15160887
CAS No.: 820243-52-5
M. Wt: 372.01 g/mol
InChI Key: CGWJGQFOGCGYAJ-UHFFFAOYSA-N
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Description

Methanone, (2,4-dibromo-6-hydroxyphenyl)(2-hydroxyphenyl)- is a complex organic compound characterized by the presence of bromine and hydroxyl groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (2,4-dibromo-6-hydroxyphenyl)(2-hydroxyphenyl)- typically involves the bromination of a hydroxyphenyl methanone precursor. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperatures to ensure selective bromination at the desired positions on the phenyl ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors to maintain precise control over reaction conditions. The use of catalysts and solvents can enhance the efficiency and yield of the reaction, making the process economically viable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methanone, (2,4-dibromo-6-hydroxyphenyl)(2-hydroxyphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methanone, (2,4-dibromo-6-hydroxyphenyl)(2-hydroxyphenyl)- has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methanone, (2,4-dibromo-6-hydroxyphenyl)(2-hydroxyphenyl)- involves its interaction with specific molecular targets. The bromine and hydroxyl groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound may exert its effects through pathways involving oxidative stress, enzyme inhibition, or receptor modulation .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

820243-52-5

Molecular Formula

C13H8Br2O3

Molecular Weight

372.01 g/mol

IUPAC Name

(2,4-dibromo-6-hydroxyphenyl)-(2-hydroxyphenyl)methanone

InChI

InChI=1S/C13H8Br2O3/c14-7-5-9(15)12(11(17)6-7)13(18)8-3-1-2-4-10(8)16/h1-6,16-17H

InChI Key

CGWJGQFOGCGYAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=C(C=C(C=C2Br)Br)O)O

Origin of Product

United States

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